molecular formula C36H34N2O6 B557176 Fmoc-Lys(Fmoc)-OH CAS No. 78081-87-5

Fmoc-Lys(Fmoc)-OH

Cat. No. B557176
CAS RN: 78081-87-5
M. Wt: 590.7 g/mol
InChI Key: BMJRTKDVFXYEFS-XIFFEERXSA-N
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Description

Fmoc-Lys(Fmoc)-OH, also known as Nα-Fmoc-Nε-Fmoc-L-lysine, is a derivative of the amino acid lysine . It is used as a reagent in Fmoc solid-phase peptide synthesis . The molecular formula of this compound is C36H34N2O6, and its molecular weight is 590.7 g/mol .


Synthesis Analysis

The synthesis of this compound involves the condensation of 2-nitrophenylacetic acid with N-hydroxysuccinimde in the presence of N,N’-dicyclohexylcarbodiimide (DCC) to form an active ester. The resulting active ester is then reacted with Fmoc-Lys-OH without purification .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of two Fmoc groups attached to the alpha and epsilon amino groups of lysine . The InChI key for this compound is BMJRTKDVFXYEFS-XIFFEERXSA-N .


Chemical Reactions Analysis

This compound is used in the synthesis of various peptides and proteins. It undergoes reactions typical of Fmoc-protected amino acids, such as deprotection under basic conditions .


Physical And Chemical Properties Analysis

This compound is a solid compound. It has a molar refractivity of 126.3±0.3 cm^3, a polar surface area of 114 Å^2, and a polarizability of 50.1±0.5 x 10^-24 cm^3 . It forms supramolecular gels through co-assembly phenomenon using FMOC–amino acids as low molecular weight gelators .

Scientific Research Applications

  • Biomedical Applications : Fmoc-Lys(Fmoc)-OH is used in the synthesis of supramolecular hydrogels, which have inherent biocompatible and biodegradable properties, making them suitable for biomedical applications. These gels have been investigated for their antimicrobial activity, particularly in the context of incorporating colloidal and ionic silver mixtures into their structure (Croitoriu et al., 2021).

  • Peptide Synthesis : The compound is utilized in the efficient ligation of peptides, such as in the synthesis of azido-protected Fmoc–Lys–OH for peptide condensation, demonstrating its utility in peptide chemistry (Katayama et al., 2008).

  • Polypeptide Synthesis : this compound plays a role in the synthesis of polypeptides, offering potential methods for disease prevention and treatment. Its use in simplifying and improving polypeptide synthesis is highlighted in the study of lysine and glycine as raw materials (Zhao Yi-nan & Melanie Key, 2013).

  • Radiolabeling of Peptides : This compound is a precursor for the synthesis of radiolabeled peptides, used in medical imaging and diagnostics. Its modification and use in 99mTc labeling of peptides are notable applications (Surfraz et al., 2007).

  • Solid-Phase Peptide Synthesis : It is also employed in solid-phase peptide synthesis, particularly as an N-α-protecting group. Studies have investigated its role and the influence of deprotection methods on peptide structure (Larsen et al., 1993).

  • Synthesis of Fluorescently Labeled Peptides : this compound is used in the microwave-assisted synthesis of fluorescently labeled peptides, particularly in the context of glycopeptide synthesis (Kowalczyk et al., 2009).

  • Preparation of Insulin Analogs : The compound is instrumental in the preparation of semisynthetic insulin analogs, highlighting its significance in therapeutic applications (Žáková et al., 2007).

  • Synthesis of Branched and Cyclic Peptides : Its role in the synthesis of branched and cyclic peptides, especially for the modification of peptides with functional groups, is crucial (Tong & Hong, 2001).

  • Ultrasound-Induced Gelation : The compound is used in ultrasound-induced gelation, demonstrating its versatility in forming organogels with various solvents (Geng et al., 2017).

  • Development of Hydrogels for Biomedical Applications : this compound is involved in the development of hydrogels for various biomedical applications, including cell culture substrates and drug delivery systems (Nita et al., 2022).

Mechanism of Action

Target of Action

Fmoc-Lysine(Fmoc)-OH, also known as N-alpha-(9-fluorenylmethoxycarbonyl)-N-epsilon-(9-fluorenylmethoxycarbonyl)-L-lysine, is primarily used as a building block in peptide synthesis . Its primary targets are the peptide chains where it is incorporated during the synthesis process .

Mode of Action

Fmoc-Lysine(Fmoc)-OH interacts with its targets through the process of solid-phase peptide synthesis (SPPS). In this process, the Fmoc group serves as a temporary protecting group for the N-terminus of the peptide chain . The Fmoc group is cleaved by secondary amines such as piperidine, allowing the peptide chain to be extended . This process is repeated until the desired peptide sequence is achieved .

Biochemical Pathways

The incorporation of Fmoc-Lysine(Fmoc)-OH into peptide chains affects the self-assembly features of the resulting peptides . The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, influencing the structure and function of the peptides . These peptides can then participate in various biochemical pathways, depending on their specific sequences and structures .

Pharmacokinetics

The pharmacokinetics of Fmoc-Lysine(Fmoc)-OH are largely determined by the properties of the peptides in which they are incorporated. The absorption, distribution, metabolism, and excretion (ADME) of these peptides can vary widely, depending on factors such as their size, charge, hydrophobicity, and the presence of specific transport mechanisms

Result of Action

The incorporation of Fmoc-Lysine(Fmoc)-OH into peptides can result in a variety of molecular and cellular effects. For example, peptides synthesized using Fmoc-Lysine(Fmoc)-OH have been found to possess antimicrobial properties specific to Gram-positive bacteria . The exact effects can depend on the specific sequence and structure of the peptide, as well as the cellular context .

Action Environment

The action, efficacy, and stability of Fmoc-Lysine(Fmoc)-OH can be influenced by various environmental factors. For instance, the efficiency of the Fmoc deprotection process can be affected by the concentration of the secondary amine used for cleavage . Additionally, factors such as temperature, pH, and solvent conditions can influence the self-assembly and function of the resulting peptides

Safety and Hazards

When handling Fmoc-Lys(Fmoc)-OH, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised. Ensure adequate ventilation and remove all sources of ignition .

Future Directions

Fmoc-Lys(Fmoc)-OH, like other Fmoc-protected amino acids, is likely to continue to be a valuable tool in peptide synthesis. Future research may focus on developing new synthesis strategies and applications for this compound .

Biochemical Analysis

Biochemical Properties

Fmoc-Lys(Fmoc)-OH participates in biochemical reactions primarily during the process of peptide synthesis . It interacts with various enzymes and proteins during this process. The Fmoc group serves as a temporary protecting group for the N-terminus of the peptide chain, which is cleaved by secondary amines such as piperidine . This interaction is essential for the step-by-step assembly of the peptide chain.

Molecular Mechanism

The molecular mechanism of this compound is centered around its role in peptide synthesis. The Fmoc group protects the amino group of the amino acid during the synthesis process, preventing unwanted side reactions . Once the peptide bond is formed, the Fmoc group is removed, allowing the next amino acid to be added to the growing peptide chain .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound is stable and does not degrade over time . Its effects, as part of the peptide synthesis process, are consistent and do not change over time. Long-term effects on cellular function are determined by the specific peptides that are synthesized using this compound.

Transport and Distribution

In the context of peptide synthesis, this compound is typically bound to a solid-phase resin, which allows for easy separation of the growing peptide chain from the reaction solution . This compound does not have specific transporters or binding proteins within the cell, as it is not typically present within cellular or tissue systems.

properties

IUPAC Name

(2S)-2,6-bis(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H34N2O6/c39-34(40)33(38-36(42)44-22-32-29-17-7-3-13-25(29)26-14-4-8-18-30(26)32)19-9-10-20-37-35(41)43-21-31-27-15-5-1-11-23(27)24-12-2-6-16-28(24)31/h1-8,11-18,31-33H,9-10,19-22H2,(H,37,41)(H,38,42)(H,39,40)/t33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMJRTKDVFXYEFS-XIFFEERXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H34N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30549391
Record name N~2~,N~6~-Bis{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30549391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

590.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

78081-87-5
Record name N~2~,N~6~-Bis{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30549391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fmoc-L-Lysine(IP/Boc)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the common applications of Fmoc-Lys(Fmoc)-OH in scientific research?

A1: this compound is primarily used in SPPS for synthesizing peptides and peptidomimetics. [, , ] This includes:

  • Creating branched peptides: The presence of two Fmoc-protected amino groups allows for the synthesis of branched peptides with defined structures. These branched peptides can be used to mimic protein structures, like β-sheets, or create multivalent ligands for enhanced binding. [, ]
  • Developing dendrimers: this compound serves as a branching unit in the synthesis of dendrimers, highly branched macromolecules with potential applications in drug delivery and material science. []
  • Synthesizing multiple antigenic peptides (MAPs): MAPs, synthesized using this compound, present multiple copies of an epitope on a branched lysine core, enhancing immunogenicity and proving useful in developing diagnostics. []

Q2: How does the structure of this compound contribute to its role in peptide synthesis?

A2: The structure of this compound is crucial for its function in SPPS:

  • Orthogonal Protection: The Fmoc groups are labile under basic conditions, allowing for their removal without affecting other protecting groups potentially present in the peptide synthesis. This "orthogonality" is essential for controlled and stepwise amino acid coupling during SPPS. []
  • Branching Point: The ε-amino group of lysine, protected by an Fmoc group, acts as a branching point. This allows for the synthesis of peptides that are not linear, enabling the creation of more complex structures like cyclic peptides, dendrimers, and MAPs. [, , ]

Q3: What are the advantages of using this compound over other lysine derivatives in peptide synthesis?

A3: Some key advantages include:

    Q4: What analytical techniques are commonly used to characterize this compound and peptides synthesized using it?

    A4: Common techniques include:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural characterization and studying the dynamics of peptides. []
    • Mass Spectrometry (MS): To determine the molecular weight and purity of the synthesized peptides. [, ]
    • High-Performance Liquid Chromatography (HPLC): For purification and analysis of the synthesized peptides. []
    • Fourier Transform Infrared (FTIR) Spectroscopy: To identify functional groups and study intermolecular interactions. [, ]
    • Scanning Electron Microscopy (SEM): To examine the morphology of materials incorporating the synthesized peptides. []

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